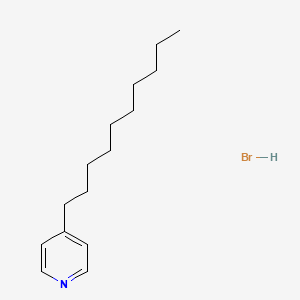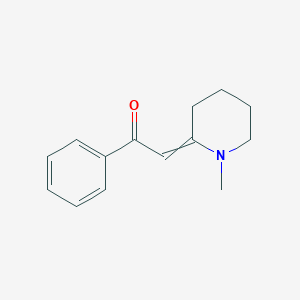
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one is a chemical compound with the molecular formula C14H17NO. It features a piperidine ring in a half-chair conformation and is linked into chains by intermolecular hydrogen bonds
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of piperidine derivatives and phenylacetone under controlled conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as heating and purification to achieve the final compound .
Chemical Reactions Analysis
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism are still ongoing, and more research is needed to fully understand its actions.
Comparison with Similar Compounds
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one can be compared with similar compounds such as (2Z)-(1-Methylpiperidin-2-ylidene)acetonitrile. While both compounds share a piperidine ring structure, they differ in their functional groups and overall molecular configuration. This uniqueness makes this compound particularly interesting for specific applications .
Properties
CAS No. |
50362-05-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
VLGJIIBXLCFCIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


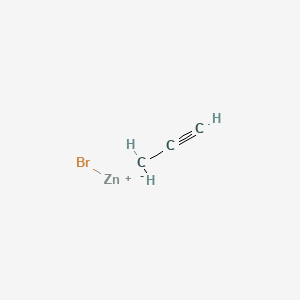

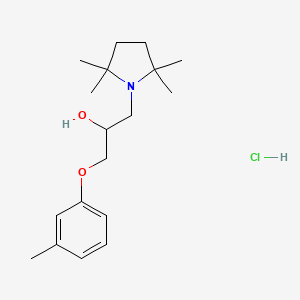
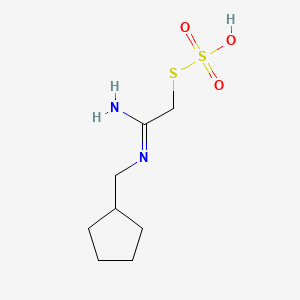
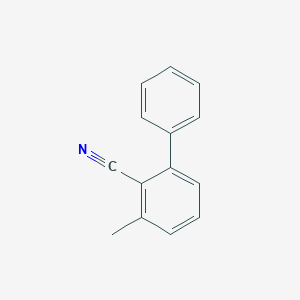
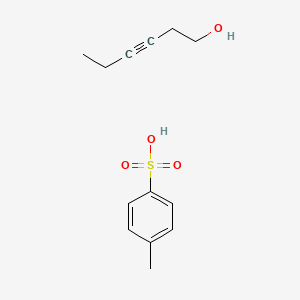
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
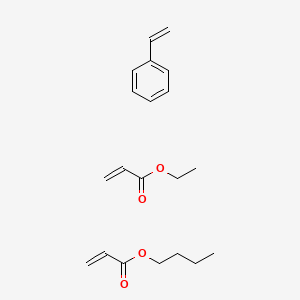
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
